

In Vitro Pharmacological Profile of GS-458967: A Technical Guide

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Compound of Interest

Compound Name: GS967

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Introduction

GS-458967, also known as **GS967**, is a potent and selective inhibitor of the cardiac late sodium current (INaL).^[1] This current, which results from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising therapeutic agent for the treatment of these conditions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GS-458967, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition of the late sodium current (INaL) in cardiomyocytes.^[1] While it has a minimal effect on the peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent block of INaP. This means that its blocking effect on the peak current becomes more pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity without significantly affecting normal cardiac conduction.

Quantitative In Vitro Data

The inhibitory potency of GS-458967 on the late sodium current has been quantified in various in vitro models. The following table summarizes the key quantitative data for GS-458967.

Parameter	Value	Cell/Tissue Preparation	Experimental Condition
IC50 (INaL)	0.13 μ M	Ventricular myocytes	---
IC50 (INaL)	0.21 μ M	Isolated hearts	---
IC50 (use-dependent INaP block)	0.07 μ M	Cells expressing human cardiac voltage-gated sodium channel	---

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of Late Sodium Current (INaL) in HEK293 Cells Stably Expressing Human Nav1.5

This protocol is adapted from automated patch-clamp studies and is suitable for characterizing the inhibitory effect of GS-458967 on the late sodium current.

1. Cell Culture:

- Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5 (encoded by the SCN5A gene), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of individual cells.

2. Solutions:

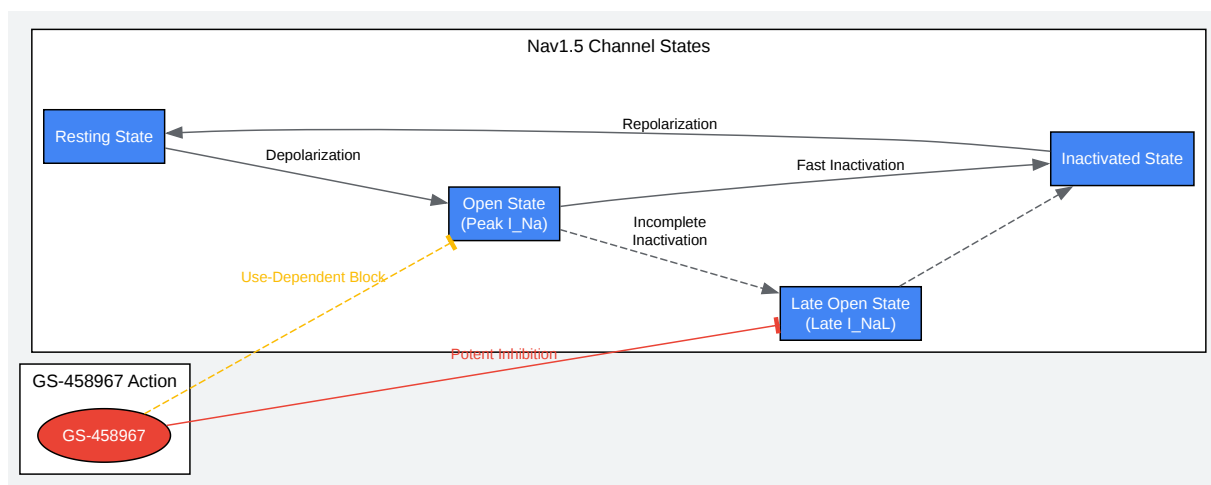
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm with glucose.
- Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to approximately 300 mOsm with glucose.

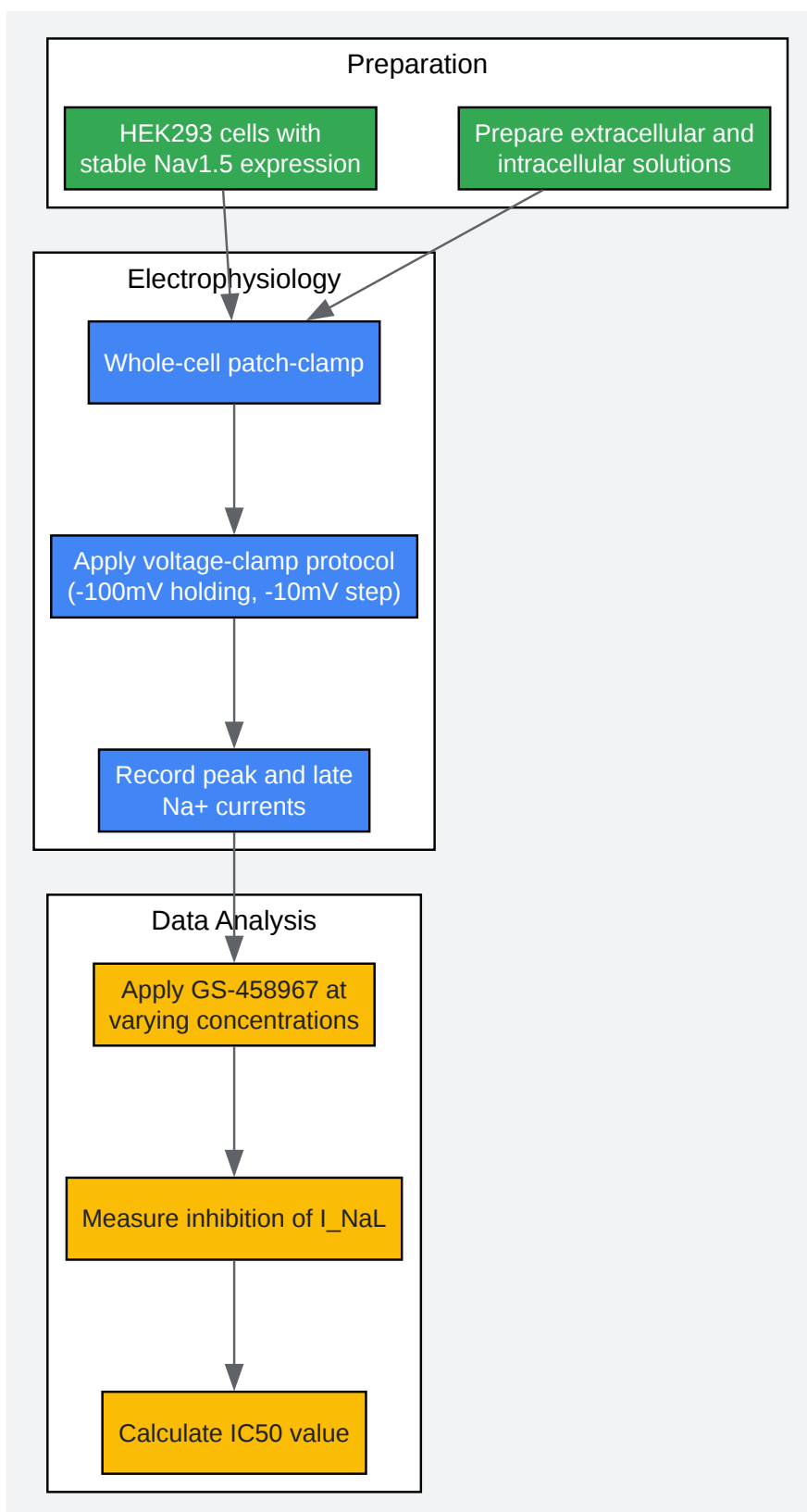
3. Electrophysiological Recording:

- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
- The cell is held at a holding potential of -100 mV to ensure the availability of the sodium channels.
- To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is applied at a frequency of 0.33 Hz.
- The late sodium current (I_{NaL}) is measured as the average current during the final 100 ms of the 300 ms depolarizing pulse.
- GS-458967 is acutely applied to the bath solution at various concentrations to determine its inhibitory effect on I_{NaL}.

Visualizations

Mechanism of Action on the Voltage-Gated Sodium Channel





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References

- 1. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD⁺ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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